molecular formula C20H15NO6S B11332117 dimethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

dimethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11332117
M. Wt: 397.4 g/mol
InChI Key: YVOIZESFONRASN-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiochromene moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dimethyl terephthalate with 1-oxo-1H-isothiochromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The isothiochromene moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXYLATE): Similar structure but lacks the amide group.

    1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-THIOCARBOXYLATE): Contains a thiocarboxylate group instead of a carboxylate group.

Uniqueness

1,4-DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isothiochromene and amido groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15NO6S

Molecular Weight

397.4 g/mol

IUPAC Name

dimethyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H15NO6S/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-10H,1-2H3,(H,21,22)

InChI Key

YVOIZESFONRASN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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